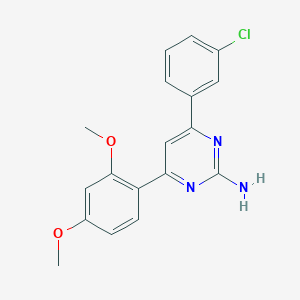

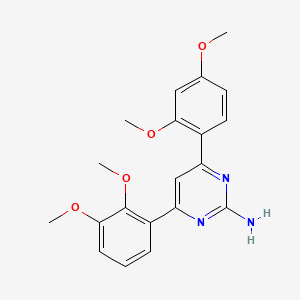

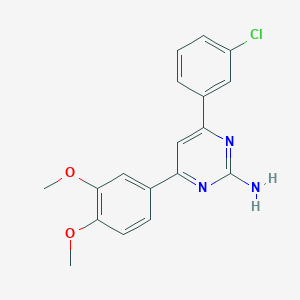

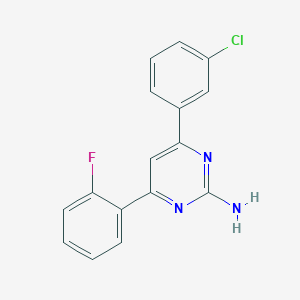

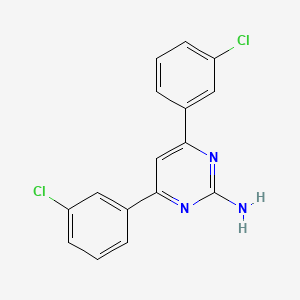

4,6-Bis(3-chlorophenyl)pyrimidin-2-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrimidine derivatives is a topic of ongoing research. For example, an efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives are complex and varied. For instance, free radicals can generate different kinds of chemical and biological reactions in the body .科学研究应用

Anticancer Agent Development

This compound has been studied for its potential as an anticancer agent. Derivatives of 4,6-diphenylpyrimidin-2-amine have shown to inhibit Aurora kinase A, which is crucial for cancer cell proliferation and survival. Specifically, these derivatives can induce apoptosis in cancer cells, making them promising candidates for anticancer drug development .

Aurora Kinase A Inhibition

The inhibition of Aurora kinase A by 4,6-diphenylpyrimidin-2-amine derivatives has been a significant area of research. These compounds can arrest the cell cycle in the G2/M phase, leading to reduced clonogenicity and triggering caspase-mediated apoptotic cell death in human colon cancer cells .

Alzheimer’s Disease Research

Some derivatives of 4,6-Bis(3-chlorophenyl)pyrimidin-2-amine have been theoretically evaluated as potential inhibitors of amyloid-β peptides aggregation. This process is involved in the onset of Alzheimer’s disease, suggesting a possible application in researching therapeutic agents for this condition .

Antitubercular Activity

Research has explored the use of 4-aminopyrrolo[2,3-d]pyrimidine derivatives, which are structurally related to 4,6-Bis(3-chlorophenyl)pyrimidin-2-amine, as antitubercular agents. These studies aim to develop new treatments for tuberculosis by targeting specific bacterial enzymes .

Dye Synthesis

The compound has applications in the synthesis of dyes. Its structural properties make it suitable for creating various dyes used in different industries, including textiles and food coloring .

Sanitizer Production

4,6-Bis(3-chlorophenyl)pyrimidin-2-amine can be used in the production of sanitizers. Its chemical properties may contribute to the effectiveness of sanitizers in eliminating bacteria and other pathogens .

Corrosion Inhibition

This compound has potential applications as a corrosion inhibitor. Its chemical structure could be utilized in formulations that protect metals from corrosion, which is valuable in industrial settings .

Copolymer Synthesis

Lastly, 4,6-Bis(3-chlorophenyl)pyrimidin-2-amine can be involved in the synthesis of copolymers. These materials have a wide range of applications, including in the creation of plastics, adhesives, and other synthetic materials .

未来方向

作用机制

Target of Action

The primary target of 4,6-Bis(3-chlorophenyl)pyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division by contributing to the formation and function of the mitotic spindle, which is necessary for cells to separate their chromosomes correctly .

Mode of Action

4,6-Bis(3-chlorophenyl)pyrimidin-2-amine interacts with AURKA, inhibiting its activity . This inhibition is achieved by the compound binding to AURKA, which prevents the kinase from performing its normal function .

Biochemical Pathways

The inhibition of AURKA affects the cell cycle, specifically the transition from the G2 phase to the M phase . This is because AURKA is essential for the formation of the mitotic spindle, a structure required for chromosome segregation during cell division . Therefore, the inhibition of AURKA can lead to cell cycle arrest .

Pharmacokinetics

The compound’s molecular weight (3162 g/mol) suggests it may have suitable pharmacokinetic properties

Result of Action

The inhibition of AURKA by 4,6-Bis(3-chlorophenyl)pyrimidin-2-amine leads to a reduction in the phosphorylation of AURKA at Thr283 in HCT116 human colon cancer cells . This results in the accumulation of cells in the G2/M phase of the cell cycle . Additionally, the compound triggers the cleavage of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, which are markers of apoptotic cell death . Therefore, the compound has the potential to reduce clonogenicity and induce apoptosis in cancer cells .

属性

IUPAC Name |

4,6-bis(3-chlorophenyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N3/c17-12-5-1-3-10(7-12)14-9-15(21-16(19)20-14)11-4-2-6-13(18)8-11/h1-9H,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRMCOCVKNUETH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Bis(3-chlorophenyl)pyrimidin-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。